molecular formula C14H10FNO2 B11611159 3-[(2-fluorophenyl)amino]-2-benzofuran-1(3H)-one

3-[(2-fluorophenyl)amino]-2-benzofuran-1(3H)-one

Cat. No.: B11611159
M. Wt: 243.23 g/mol
InChI Key: MJEFWAQJGBXYGB-UHFFFAOYSA-N
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Description

3-[(2-Fluorophenyl)amino]-1,3-dihydro-2-benzofuran-1-one is a compound of significant interest in the field of medicinal chemistry. This compound features a benzofuran core, which is a fused ring system consisting of a benzene ring fused to a furan ring. The presence of a fluorophenyl group and an amino group attached to the benzofuran core enhances its chemical and biological properties, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Fluorophenyl)amino]-1,3-dihydro-2-benzofuran-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoroaniline and salicylaldehyde.

    Formation of Schiff Base: The first step involves the condensation of 2-fluoroaniline with salicylaldehyde to form a Schiff base.

    Cyclization: The Schiff base undergoes cyclization in the presence of an acid catalyst to form the benzofuran core.

    Reduction: The final step involves the reduction of the imine group to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Fluorophenyl)amino]-1,3-dihydro-2-benzofuran-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The fluorophenyl group can undergo substitution reactions, such as halogen exchange or nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like sodium iodide (NaI) in acetone or other nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

3-[(2-Fluorophenyl)amino]-1,3-dihydro-2-benzofuran-1-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the development of materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-[(2-Fluorophenyl)amino]-1,3-dihydro-2-benzofuran-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: These compounds also contain a fused ring system and exhibit similar biological activities.

    Indole Derivatives: Indole-based compounds share structural similarities and are known for their diverse biological activities.

    Pyrimidine Derivatives: These compounds are widely used in medicinal chemistry and share some functional similarities.

Uniqueness

3-[(2-Fluorophenyl)amino]-1,3-dihydro-2-benzofuran-1-one is unique due to the presence of the fluorophenyl group, which enhances its chemical stability and biological activity. The benzofuran core also contributes to its distinct properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H10FNO2

Molecular Weight

243.23 g/mol

IUPAC Name

3-(2-fluoroanilino)-3H-2-benzofuran-1-one

InChI

InChI=1S/C14H10FNO2/c15-11-7-3-4-8-12(11)16-13-9-5-1-2-6-10(9)14(17)18-13/h1-8,13,16H

InChI Key

MJEFWAQJGBXYGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(OC2=O)NC3=CC=CC=C3F

Origin of Product

United States

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